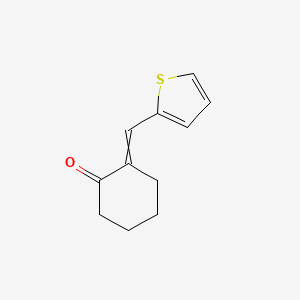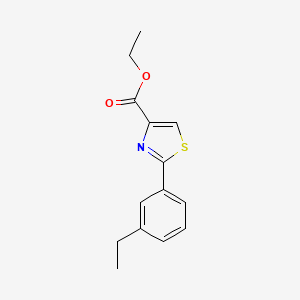
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates (exo/endo isomerization) and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and transition metal-catalyzed processes can be scaled up for industrial applications. The use of environmentally friendly methods and sustainable synthetic strategies is encouraged to improve the atom economy and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles and can be catalyzed by transition metals.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Transition metal catalysts, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by interacting with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines
- 7-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol
Uniqueness
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which include the naphthalen-2-ol moiety attached to the tetrahydroisoquinoline scaffold.
Propriétés
Numéro CAS |
897035-05-1 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c21-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-20-19/h1-10,19-21H,11-12H2 |
Clé InChI |
COTUWXPUIXXECS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC=CC=C21)C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)




![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
![1-[2-amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271109.png)


![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)

